Tetraethylurea

Beschreibung

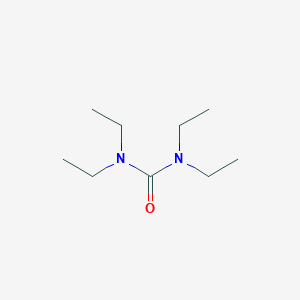

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,3,3-tetraethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHSPZZUAYSGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044522 | |

| Record name | Tetraethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1187-03-7 | |

| Record name | N,N,N′,N′-Tetraethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W511X6RP5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N,n,n ,n Tetraethylurea

Advanced Synthetic Routes to N,N,N',N'-Tetraethylurea

The synthesis of N,N,N',N'-Tetraethylurea (TEU) has evolved from traditional methods, often involving hazardous reagents like phosgene (B1210022), to more sophisticated and safer routes. researchgate.net These advanced strategies prioritize catalytic efficiency, atom economy, and the use of non-toxic starting materials.

Transition Metal-Catalyzed Carbonylation Approaches for Urea (B33335) Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of ureas through the carbonylation of amines. researchgate.netsioc-journal.cn Palladium-based catalysts, in particular, have demonstrated significant utility in these transformations. thieme-connect.com For instance, the reaction of diethylamine (B46881) with carbon monoxide can be catalyzed by various transition metal complexes to yield tetraethylurea. scilit.com Research has shown that catalysts based on palladium, gold, cobalt, nickel, rhodium, and ruthenium are effective for the oxidative carbonylation of amines to produce urea derivatives. researchgate.net A notable example is the use of PdCl2(MeCN)2 as a catalyst for the carbonylation of diethylamine, which can selectively produce this compound under specific conditions. scilit.comresearchgate.net

Eco-Friendly and Phosgene-Free Synthesis Strategies

The chemical industry's shift towards green chemistry has spurred the development of phosgene-free synthetic routes for ureas. researchgate.netnih.gov Phosgene, while an effective carbonylating agent, is extremely toxic, prompting a search for safer alternatives. researchgate.net One such alternative involves the reaction of amines with diphenyl carbonate (DPC), which itself can be produced via phosgene-free methods. nii.ac.jp Another approach is the direct reaction of an amine with urea, which serves as a solid, stable, and non-volatile source of the carbonyl group. researchgate.net These methods avoid the handling of hazardous materials and often proceed under milder conditions, contributing to a more sustainable chemical process.

Carbon Dioxide as a Carbonylating Agent in this compound Synthesis

Carbon dioxide (CO2) represents an ideal C1 building block for chemical synthesis due to its abundance, low cost, non-toxicity, and non-flammability. researchgate.netresearchgate.net Its utilization as a carbonylating agent for the synthesis of this compound from diethylamine is an attractive, green alternative to traditional methods. rsc.org The reaction can be effectively catalyzed by transition metal complexes. For example, the PdCl2(MeCN)2-catalyzed carbonylation of diethylamine with CO2 can selectively yield this compound. researchgate.netresearchgate.net This process typically involves the in-situ formation of a dialkylammonium dialkylcarbamate intermediate, which then undergoes further reaction. researchgate.netrsc.org Research has also explored catalyst-free systems, where primary aliphatic amines react with CO2 under optimized temperature and pressure to form urea derivatives. rsc.org

| Catalyst System | Carbonyl Source | Substrate | Product | Key Features |

| PdCl₂(MeCN)₂/PPh₃/CCl₄ | CO₂ | Diethylamine | N,N,N',N'-Tetraethylurea | Selective synthesis under mild conditions. researchgate.net |

| None | CO₂ | Primary Aliphatic Amines | Urea Derivatives | Catalyst-free process, relies on optimized temperature and pressure. rsc.org |

| CCl₄/Amine | CO₂ | Dialkylamines | Tetraalkylureas | Reaction proceeds at 60°C without a transition-metal catalyst. researchgate.net |

Novel Approaches from Amines and Carbon Tetrahalides

A novel pathway to this compound involves the reaction of diethylamine with carbon tetrahalides, such as carbon tetrachloride (CCl4). d-nb.inforesearchgate.net One innovative method employs a B12−Mg2+/TiO2 hybrid catalyst under visible-light irradiation at room temperature. d-nb.infonih.gov In this photocatalytic system, CCl4 acts as the carbonyl source, reacting with diethylamine to produce this compound in high yields. researchgate.net This approach is notable for its use of visible light, including low-energy red light, making it a sustainable and efficient process. researchgate.net Another study reports that the reaction between dialkylamines and CO2 to form tetraalkylureas is promoted by CCl4 at 60°C, even without a palladium catalyst. researchgate.net

| Catalyst System | Carbonyl Source | Substrates | Product | Key Features |

| B₁₂−Mg²⁺/TiO₂ | CCl₄ | Diethylamine, DIPEA | N,N,N',N'-Tetraethylurea | Visible light-driven photocatalysis at room temperature. d-nb.inforesearchgate.net |

Reaction Mechanisms in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts. libretexts.orgsavemyexams.com The formation of this compound proceeds through different mechanistic pathways depending on the specific reactants and catalysts employed.

Mechanistic Investigations of Carbonylation Reactions

The mechanism of urea synthesis is complex and varies with the catalytic system. researchgate.netresearchgate.net In the palladium-catalyzed carbonylation of amines, the process generally involves the formation of a carbamoylpalladium complex as a key intermediate. researchgate.net

For the synthesis using CO2 and amines, the initial step is the rapid and reversible formation of an alkylammonium alkylcarbamate intermediate. rsc.org This intermediate then undergoes dehydration to form the final urea product. rsc.org The challenge in this process is often the difficult dehydration step. researchgate.net

In the photocatalytic synthesis of this compound from CCl4 and diethylamine using a B12−Mg2+/TiO2 catalyst, the mechanism is proposed to involve both single-electron transfer (SET) and SN2 pathways. d-nb.inforesearchgate.net The process is initiated by the light-induced reduction of the Co(II) center in the vitamin B12 complex to a "supernucleophilic" Co(I) species. d-nb.infonih.gov This Co(I) species reacts with CCl4 to generate phosgene (COCl2) as a reactive intermediate in situ. The phosgene then readily reacts with two equivalents of diethylamine to form the stable N,N,N',N'-tetraethylurea product. d-nb.infonih.gov Density functional theory (DFT) calculations support that the initial reaction between the Co(I) species and CCl4 can proceed via either an SN2 or an SET mechanism, with the SET pathway being kinetically preferred. d-nb.info

Pathways Involving C-H Bond Activation and Self-Protonation

A notable synthetic pathway involving N,N,N',N'-Tetraethylurea (teu) is its reaction with tungsten hexachloride (WCl₆), which proceeds via an unusual self-protonation mechanism triggered by C-H bond activation. dntb.gov.uaresearchgate.netunipi.it This reaction, typically conducted in a non-coordinating solvent like dichloromethane (B109758), does not result in the expected chlorination of the carbonyl group, a common reaction for other carbonyl compounds with WCl₆. unipi.it Instead, the strong oxidative power of the W(VI) center facilitates an electron transfer from the this compound molecule. unipi.itresearchgate.net

The reaction between this compound and tungsten hexachloride in dichloromethane yields the N-protonated salt, [teuH][WCl₆], in moderate yields of 50-60%. rsc.org Spectroscopic analysis and Density Functional Theory (DFT) calculations have shown that this transformation is the result of an electron transfer followed by a C-H activation process. researchgate.netrsc.org The proposed mechanism suggests that the initial step is a monoelectron transfer from the this compound to the tungsten center. This event triggers the activation of a C-H bond on one of the ethyl groups of the urea. unipi.it Subsequently, the urea molecule itself acts as the proton source, leading to the protonation of one of its nitrogen atoms. rsc.org

The resulting product, [teuH][WCl₆], represents the first crystallographically characterized example of an N-protonated urea salt generated through such a self-protonation pathway. rsc.org This reaction highlights a unique reactivity pattern for N-alkyl ureas when interacting with powerful oxidizing agents like WCl₆, where C-H activation becomes a key step in the formation of the final product. unipi.it

Derivatization and Structural Modifications of the this compound Scaffold

The N,N,N',N'-tetraethylurea scaffold can be chemically modified to synthesize other valuable compounds, most notably guanidines. One established method involves the conversion of tetra-alkylureas into sterically hindered penta-alkylguanidines. This is achieved by first reacting the tetra-alkylurea with a Vilsmeier reagent, which can be derived from compounds like oxalyl chloride, followed by a reaction with a primary aliphatic amine. rsc.org

A specific example of this derivatization is the reaction of this compound with oxalyl chloride, which is then treated with an amine. This multi-step process effectively transforms the urea backbone into a guanidine (B92328) structure. Another related process involves the alkaline hydrolysis of sym-tetraethylnitroguanidine, which yields this compound, demonstrating the chemical relationship between these two classes of compounds. cdnsciencepub.com Furthermore, during the nitration of tetraethylguanidine, an irreversible side-reaction that produces this compound has been observed. cdnsciencepub.comcdnsciencepub.com This suggests the existence of an intermediate that can lead to either the nitrated guanidine or the corresponding urea. cdnsciencepub.com These reactions showcase the utility of the this compound structure as a precursor for the synthesis of more complex, substituted guanidines.

Catalytic Applications and Mechanistic Insights of N,n,n ,n Tetraethylurea

N,N,N',N'-Tetraethylurea as a Catalyst or Co-catalyst in Chemical Transformations

N,N,N',N'-Tetraethylurea (TEU) has emerged as a compound of interest in the realm of chemical catalysis, demonstrating utility as both a catalyst and a co-catalyst in a variety of chemical transformations. Its unique structural and electronic properties enable it to influence reaction pathways and promote the formation of desired products.

Catalysis in Halogen Exchange Reactions

While direct catalytic applications of N,N,N',N'-tetraethylurea in halogen exchange reactions are not extensively documented in the provided research, its properties as a polar, aprotic solvent suggest a potential role. google.com The efficiency of such reactions can be influenced by the solvent's ability to dissolve the reactants while selectively precipitating the inorganic halide byproduct. Furthermore, in certain "aromatic Finkelstein reactions," which are typically more challenging, catalytic systems involving copper(I) iodide with diamine ligands, or nickel bromide with phosphine (B1218219) ligands, have been employed to facilitate the exchange on aryl halides. wikipedia.org Given TEU's capacity to act as a ligand, its potential to participate in or enhance such catalytic cycles warrants further investigation. The use of phase-transfer catalysts, such as tetra(dihydrocarbylamino)phosphonium halides, has also been shown to be effective in halogen exchange reactions, and these catalysts can be purified and made more efficient through specific treatment processes. google.com

Promotion of Carbonylation Reactions

N,N,N',N'-Tetraethylurea has demonstrated a significant role in promoting carbonylation reactions, particularly those catalyzed by transition metal complexes. encyclopedia.pub These reactions are fundamental in organic synthesis for the introduction of a carbonyl group into a molecule. nih.gov Palladium-catalyzed carbonylation reactions, for example, are widely used for the synthesis of various carbonyl-containing compounds. mdpi.comuni-rostock.dersc.org

A key study has shown that N,N,N',N'-tetraalkylureas can serve as effective solvents in the transition metal complex-catalyzed carbonylation of organic halides in the absence of an added base. encyclopedia.pub This is a notable advantage, as the presence of a base can sometimes lead to side reactions. The proposed mechanism in some carbonylation reactions involves the generation of radical intermediates. For instance, the homolytic cleavage of a C-I bond can produce an alkyl radical, which then reacts with carbon monoxide to form an acyl radical. encyclopedia.pub This acyl radical can then be converted to the final ester or amide product.

In palladium-catalyzed oxidative carbonylation reactions, the mechanism can involve the formation of a carbamoylpalladium iodide intermediate, which can then undergo further reactions such as intramolecular cyclization. mdpi.com The ability of TEU to dissolve and stabilize the catalytic species, as well as potentially participate in the reaction mechanism, underscores its utility in this class of reactions.

Role in Reactions Involving CO2 Fixation

The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at converting this greenhouse gas into valuable chemicals. aaqr.orgresearchgate.netsciopen.comrsc.org Catalysis plays a central role in overcoming the kinetic and thermodynamic barriers associated with CO2 activation. aaqr.orgrsc.org Various catalytic systems, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and organocatalysts, have been investigated for CO2 conversion. aaqr.org

While the direct catalytic role of N,N,N',N'-tetraethylurea in CO2 fixation is not explicitly detailed in the provided search results, the chemistry of urea (B33335) derivatives is relevant to this field. For example, the synthesis of urea derivatives from CO2 and amines is a known transformation. researchgate.net Furthermore, some catalytic systems for CO2 conversion employ superbases or ionic liquids, and the resulting activated CO2 species can then react with other substrates. frontiersin.org Given that ureas are Lewis bases, it is conceivable that TEU could play a role in activating CO2 or acting as a co-catalyst in such systems. For instance, the synthesis of cyclic carbonates from epoxides and CO2 is a well-studied reaction where various catalysts, including metal complexes and organocatalysts, are employed. aaqr.orgrsc.org The ability of a catalyst to act as a Lewis acid and/or a Lewis base is often crucial for this transformation.

Ligand Chemistry and Coordination Complexes of Tetraethylurea

The nitrogen and oxygen atoms in N,N,N',N'-tetraethylurea possess lone pairs of electrons, making it a potential ligand for coordination to metal centers. byjus.comlibretexts.org This ability to form coordination complexes is central to its role in catalysis and allows for the formation of a diverse range of metal-ligand assemblies.

This compound as a Ligand in Metal Complexes

N,N,N',N'-Tetraethylurea can act as a neutral ligand, coordinating to metal ions through its carbonyl oxygen atom or, less commonly, through its nitrogen atoms. The formation of such complexes can significantly influence the reactivity of the metal center. The synthesis of metal complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. unizar.esmdpi.comsysrevpharm.org The resulting complexes are then characterized using various spectroscopic and analytical techniques. unizar.esmdpi.com

The coordination chemistry of transition metals is a vast field, with the nature of the ligand playing a crucial role in determining the electronic and steric properties of the resulting complex. wikipedia.orgjournals.co.zalibretexts.org For instance, the synthesis of thiourea-metal complexes has been reported, where the thiourea (B124793) ligand, an analogue of urea, coordinates to the metal center. unizar.es Similarly, TEU can be expected to form stable complexes with a variety of transition metals. The coordination of TEU to a metal can stabilize specific oxidation states and geometries, which is a key aspect of its function in catalytic applications. najah.edursc.orgcore.ac.uk

Formation and Characterization of Protonated this compound Salts

Ureas are weak Lewis bases and can be protonated at either the oxygen or nitrogen atoms. rsc.org The reaction of 1,1,3,3-tetraethylurea (teu) with tungsten hexachloride (WCl6) in dichloromethane (B109758) has been shown to afford the N-protonated this compound salt, [teuH][WCl6]. rsc.orgrsc.orgnih.gov This represents the first crystallographically characterized example of an N-protonated urea. rsc.orgrsc.orgnih.gov

The formation of this salt is proposed to occur through an electron transfer and C-H activation process. rsc.orgrsc.org The crystal structure of [teuH][WCl6] reveals the protonation site and the interactions between the cationic [teuH]+ and the anionic [WCl6]- moieties. rsc.orgrsc.org The characterization of such protonated salts is crucial for understanding the fundamental acid-base chemistry of ureas and their behavior in acidic media or in reactions where proton transfer is a key step. The study of protonated species is a general area of interest in chemistry, with techniques like X-ray crystallography providing definitive structural information. najah.eduuni-regensburg.de

Stabilizing Agent for Metal Nanoparticles and Complexes

N,N,N',N'-Tetraethylurea (TEU) serves as an effective stabilizing agent for certain metal complexes and has been explored for its potential in stabilizing metal nanoparticles. solubilityofthings.comguidechem.com The efficacy of a stabilizing agent is crucial as it prevents the aggregation of nanoparticles and maintains the structural integrity of metal complexes, which is essential for their catalytic activity. ucl.ac.uksciepublish.com The unique molecular structure of this compound, which includes a polar urea functional group and non-polar ethyl groups, allows it to confer stability in various solvent environments. solubilityofthings.com

In the context of metal complexes, TEU can act as a ligand, coordinating with the metal center. solubilityofthings.com This coordination helps to satisfy the electronic requirements of the metal, preventing degradation or undesired side reactions. sfu.ca The oxygen atom of the carbonyl group in TEU is a primary site for coordination to a metal ion. The stability of the resulting complex is influenced by the nature of the metal and the reaction conditions. The use of multidentate ligands is a common strategy for stabilizing high-oxidation state metal centers, and while TEU is a monodentate ligand through its oxygen atom, its interactions are significant in organometallic chemistry. solubilityofthings.comsfu.ca

For metal nanoparticles, stabilizing agents, also known as capping agents, function by adsorbing to the nanoparticle surface. This creates a protective layer that prevents the particles from coming into close contact and agglomerating, a process that would otherwise lead to a loss of their unique nanoscale properties. researchgate.net The stabilization mechanism can involve steric hindrance, where the bulky ethyl groups of this compound project from the nanoparticle surface, creating a physical barrier. The polarity of the urea group can also contribute to electrostatic stabilization depending on the solvent medium. sciepublish.com The ability of TEU to function in this dual role is rooted in its balanced solubility characteristics. solubilityofthings.com

Table 1: Features of this compound as a Stabilizing Agent

| Feature | Role in Stabilization of Metal Nanoparticles | Role in Stabilization of Metal Complexes | Source(s) |

| Urea Carbonyl Group | Provides a polar site for interaction with the metal surface. | Acts as a Lewis base, donating electron density to the metal center via the oxygen atom to form a coordinate bond. | solubilityofthings.com |

| Ethyl Groups | Create a bulky steric barrier around the nanoparticle, preventing aggregation. | Influence the solubility and steric environment of the metal complex. | solubilityofthings.com |

| Dual Solubility | Allows for stabilization in various solvent systems, both aqueous and organic. | Enhances the solubility of the resulting metal complex in organic solvents. | solubilityofthings.com |

Mechanistic Investigations of Catalytic Cycles Involving this compound

A catalytic cycle describes the multistep reaction pathway through which a catalyst participates in a chemical transformation and is subsequently regenerated. wikipedia.org While specific, detailed mechanistic studies focusing exclusively on catalytic cycles involving this compound are not extensively documented in the provided literature, a plausible mechanism can be proposed based on its chemical structure and its role in related systems.

The involvement of urea derivatives in catalytic processes often hinges on their ability to coordinate to metal centers. colab.wsnih.gov In a hypothetical catalytic cycle, this compound would likely first act as a ligand, binding to a metal-based precatalyst to form the active catalytic species. wikipedia.org The coordination of TEU's carbonyl oxygen to the metal center can modify the electronic properties of the metal, which is a critical step in activating the catalyst for the subsequent reaction with substrates.

A generalized catalytic cycle involving this compound as a ligand or co-catalyst can be broken down into several fundamental steps, drawing parallels from well-understood organometallic mechanisms like the Heck or Wacker processes. wikipedia.org

Catalyst Activation: A precatalyst, often a metal salt or complex, reacts with this compound. TEU displaces a labile ligand or binds to an open coordination site on the metal center.

Substrate Coordination: The reactant molecule (substrate) coordinates to the metal center of the activated catalyst. The presence of the TEU ligand influences the way the substrate binds.

Key Transformation Step: This could be a migratory insertion, oxidative addition, or reductive elimination, depending on the specific reaction. mdpi.com For instance, in a cross-coupling reaction, an oxidative addition of a substrate to the metal center might occur.

Product Release and Catalyst Regeneration: The final product detaches from the metal center, and the catalyst, still coordinated to the TEU ligand, is returned to its initial state, ready to begin another cycle. wikipedia.org

The role of TEU in such a cycle is primarily to stabilize the various oxidation states of the metal catalyst throughout the reaction sequence and to modulate its reactivity. The steric bulk of the four ethyl groups can also influence the stereoselectivity of the reaction by controlling the orientation of the substrates as they approach the catalytic center. solubilityofthings.com While research has focused on the synthesis of urea derivatives using catalysts whiterose.ac.uk and the catalytic fixation of CO2 into valuable chemicals, researchgate.net the precise, step-by-step mechanistic role of this compound itself within a complete catalytic cycle remains an area for further detailed investigation.

Table 2: Proposed Steps in a Generic Catalytic Cycle Involving this compound

| Step | Description | Putative Role of this compound | Source(s) |

| 1. Activation | The precatalyst is converted to the active catalyst. | TEU coordinates to the metal center, modifying its electronic and steric properties to form the active catalyst. | wikipedia.org |

| 2. Substrate Binding | One or more reactant molecules bind to the active catalyst. | The TEU ligand stabilizes the catalyst-substrate intermediate and can influence the regioselectivity or stereoselectivity of binding. | solubilityofthings.com |

| 3. Transformation | The key bond-forming or bond-breaking event occurs at the metal center. | TEU stabilizes the transition state of this step, lowering the activation energy of the reaction. | sfu.ca |

| 4. Product Release | The product molecule detaches from the complex. | TEU remains coordinated to the metal, facilitating product release. | wikipedia.org |

| 5. Regeneration | The catalyst returns to its initial state to begin a new cycle. | The stable M-TEU complex is regenerated, ensuring catalytic turnover. | wikipedia.org |

Applications of N,n,n ,n Tetraethylurea in Advanced Organic Synthesis and Materials Science

Role of Tetraethylurea as a Reagent and Intermediate in Organic Synthesis

This compound (TEU) serves as a key building block and reagent in the synthesis of a range of organic molecules. cymitquimica.comchemicalbook.com Its utility stems from the reactivity of its urea (B33335) core, which can be strategically employed in various synthetic pathways.

Synthesis of Pharmaceuticals and Agrochemicals

This compound is utilized as a reagent or intermediate in the production of certain pharmaceuticals and agrochemicals. guidechem.comchangfengchem.com It participates in specific chemical reactions that lead to the formation of more complex molecular architectures required for biologically active compounds. guidechem.com For instance, it can be a precursor in the synthesis of various heterocyclic compounds that form the backbone of many drug molecules. guidechem.combath.ac.uk The synthesis of symmetrical ureas, a common motif in pharmacologically active compounds, can be achieved through processes involving TEU or its derivatives. nih.gov In the agrochemical industry, TEU can be employed as an intermediate for the creation of pesticides and other crop protection agents. chemicalbook.comchangfengchem.com

Applications in Specialty Chemicals Production

Beyond the pharmaceutical and agrochemical sectors, this compound finds application in the production of various specialty chemicals. myskinrecipes.com It can act as a stabilizer in the manufacturing of polymers and resins, contributing to the consistent quality and performance of the final products. myskinrecipes.com Its high boiling point and thermal stability also make it a suitable component in the formulation of heat-resistant coatings and materials. myskinrecipes.com Furthermore, TEU is used in the synthesis of surface-active agents. chemicalbook.comchangfengchem.com

This compound as a Specialized Solvent in Chemical Processes

The distinct solvent properties of this compound make it a valuable medium for various chemical reactions and analytical studies. guidechem.comcolab.ws Its aprotic, polar nature, coupled with its ability to dissolve a wide array of organic compounds, positions it as a useful solvent in both laboratory and industrial settings. cymitquimica.commyskinrecipes.com

Solvent Properties for Dissolution and Reaction Media

This compound is recognized for its effectiveness in dissolving a broad spectrum of organic compounds, which is advantageous for the synthesis of complex organic molecules. myskinrecipes.com It is considered to have a moderate level of solubility in water, which can be attributed to the hydrogen bonding capability of its urea functional group. solubilityofthings.com Conversely, it exhibits higher solubility in organic solvents like ethanol (B145695), methanol, and acetone (B3395972) due to its non-polar ethyl groups. solubilityofthings.com This balanced solubility profile makes it a versatile solvent for various reaction systems. solubilityofthings.com The solvent's utility is further highlighted by its relatively low dielectric constant of 14.4, making it a suitable medium for conductance studies of alkali metal salts and organic acids. colab.ws

Solvation and Chemical Equilibrium Studies in Mixed Solvent Systems

The behavior of this compound in mixed solvent systems has been a subject of scientific investigation to understand solvation phenomena and chemical equilibria. Studies on the enthalpies of transfer of TEU from water to aqueous mixtures of ethanol, propan-1-ol, and acetonitrile (B52724) have shown that the solvation of TEU is random in these mixtures. chem-soc.si These studies also revealed that TEU interacts more strongly with ethanol or propan-1-ol than with water. chem-soc.si The analysis of these thermodynamic properties provides insights into the solute-solvent and solvent-solvent interactions that govern chemical processes in solution. chem-soc.siiupac.org

Comparative Studies with Other Substituted Urea Solvents (e.g., Tetramethylurea)

Comparative studies between this compound and other substituted urea solvents, such as Tetramethylurea (TMU), provide valuable information on how alkyl chain length affects solvent properties and behavior. For instance, conductance data for various salts in TEU have been compared with the behavior of the same salts in TMU. colab.ws While both are aprotic polar solvents, differences in their physical properties, such as viscosity and dielectric constant, can influence ionic mobility and association in solution. colab.ws Research on the solvation of solutes in TMU has shown that the ability of the solvent to act as a Lewis acid is a key factor in solvent-induced shifts in the carbonyl stretching band, a principle that can be extended to understand the solvation characteristics of TEU. irdg.org Furthermore, comparative analyses of the hydration of TMU and its cyclic derivatives have provided insights into the structure-making or structure-breaking effects of these solutes on water, which can be contrasted with the behavior of TEU. researchgate.net

Contributions to Polymer Chemistry and High-Performance Materials

N,N,N',N'-Tetraethylurea (TEU) has emerged as a versatile compound in the fields of advanced organic synthesis and materials science. Its unique properties as a polar, aprotic solvent and a reactive intermediate have led to its application in the creation and modification of polymers, contributing to the development of high-performance and functional materials.

Utilization in Polymer Synthesis and Modification

This compound's role in polymer science extends from being a reaction medium to a building block for monomers and an additive for modifying polymer properties. As a urea derivative, it also finds applications as a general additive in polymers. whiterose.ac.uk

As a solvent, TEU is a polar aprotic liquid, a class of solvents known for their ability to dissolve a variety of organic and inorganic compounds, making them suitable media for polymerization reactions. wikipedia.org For instance, its relative, tetramethylurea (TMU), is used to create isotropic viscous solutions for the polymerization of poly(p-benzamide), a type of aramid, which can then be directly spun into fibers. wikipedia.org While less documented than TMU, TEU's similar solvent properties are valuable in processes where high polarity and aprotic conditions are required. It is also a component in compositions designed for removing polymer residues. uspto.gov

A more direct role in polymer synthesis is its use as a chemical precursor. Research has shown that this compound is a key starting material in the synthesis of 2,2-Diallyl-1,1,3,3-tetraethylguanidinium chloride. sapub.org This guanidinium (B1211019) salt subsequently acts as a monomer in copolymerization reactions with other molecules, such as N-(4-acetylphenyl)maleimide, to create novel copolymers. sapub.org

In the realm of polymer modification, TEU can be used as a coalescing agent. It has been cited as a preferred coalescing agent in stable aqueous fluoropolymer dispersions, which are used to form coatings on materials like aramid fibers. justia.com The ability to modify polymer properties is crucial for tailoring materials to specific applications. azom.com This can involve altering molecular weight, branching, or crosslinking polymer chains to change characteristics like tensile strength and elasticity. azom.com Additives are essential in this process, and urea derivatives like TEU are recognized for their role as additives in fuels and polymers. whiterose.ac.uk

| Application Area | Specific Role of this compound | Resulting Polymer/Process | Reference |

| Polymer Synthesis | Precursor for Monomer Synthesis | Synthesis of 2,2-Diallyl-1,1,3,3-tetraethylguanidinium chloride for use in copolymerization. | sapub.org |

| Polymer Modification | Coalescing Agent | Used in fluoropolymer dispersions for coatings on substrates like aramid fibers. | justia.com |

| Polymer Processing | Solvent | Component in compositions for removing polymer films. | uspto.gov |

| General Application | Additive | General use as an additive in polymers. | whiterose.ac.uk |

Development of Functional Materials and Smart Materials

Functional materials, and more specifically smart or responsive materials, are engineered to exhibit controllable and reversible changes in their properties in response to external stimuli. iberdrola.comatriainnovation.com These stimuli can include temperature, light, pH, or magnetic fields. wikipedia.orgjchemrev.com The applications for such materials are vast, ranging from sensors and actuators to self-healing structures and targeted drug delivery systems. rsc.orgopenaccessjournals.com

This compound contributes to this advanced field primarily as a reagent in the synthesis of complex molecules that form the building blocks of functional materials. A notable example is its use in the synthesis of thioxanthones. acs.org Research has demonstrated a novel reaction involving the double aryne insertion into the C=S double bond of a thiourea (B124793), which contrasts with the reaction of aryne with N,N,N',N'-tetraethylurea. acs.org The resulting thioxanthone skeletons are promising candidates for developing functional molecules, including fluorescent materials and photocatalysts. acs.org Ongoing research aims to apply these synthetic methods to create functional materials such as thioxanthene-type molecular motors. acs.org

Furthermore, the unique properties of TEU have been explored in other areas of materials science. For instance, it has been considered as a potential solvent component in electrolytes for advanced battery technologies like lithium-oxygen (Li-O2) cells, which are at the forefront of energy storage research. harvard.edu

Theoretical and Computational Chemistry Studies of N,n,n ,n Tetraethylurea

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are employed to study the fundamental electronic properties of molecules. These investigations provide a detailed understanding of the electron distribution and energy levels within the TEU molecule, which are crucial for explaining its chemical behavior. rsc.org

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules like TEU due to its balance of accuracy and computational cost. wikipedia.org DFT calculations have been utilized to investigate various aspects of TEU and its derivatives. For instance, DFT has been used to analyze the products of reactions involving TEU, such as its interaction with tungsten hexachloride (WCl6). unipi.itresearchgate.net In these studies, DFT calculations, often in conjunction with implicit solvent models like the Conductor-like Polarizable Continuum Model (C-PCM), help to optimize the geometry of reaction products and analyze their electronic properties, such as spin density surfaces. unipi.it

DFT calculations are also instrumental in understanding the conformational preferences of urea (B33335) derivatives. nih.gov By calculating the energies of different spatial arrangements of the atoms (conformers), researchers can predict the most stable structures. For example, studies on related N-alkyl-N'-aryl ureas have used DFT to refine the geometries and energetics of conformers initially identified through other computational methods. nih.gov This information is vital for understanding how the molecule's shape influences its interactions.

Furthermore, DFT is employed to calculate properties that can be compared with experimental data, thereby validating the computational model. These properties include vibrational frequencies (for comparison with IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. jstar-research.com The agreement between calculated and experimental values provides confidence in the predictive power of the DFT model. jstar-research.com

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data to parameterize the calculations. acs.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular systems. researchgate.net

Ab initio calculations have been applied to investigate the complexes formed between TEU and metal ions. For example, in a study of calcium iodide complexes, ab initio calculations at the RHF, BLYP, and MP2 levels of theory were performed on model compounds to understand the structures and energies of different isomers. researchgate.net Such studies are crucial for understanding the coordination chemistry of TEU.

These methods are also used to explore the fundamental properties of the urea functional group. For instance, ab initio studies have been conducted on protonated urea and its derivatives to understand their structures and energies. acs.org While not focused specifically on TEU, these studies provide foundational knowledge applicable to the TEU molecule. Ab initio molecular dynamics simulations have also been used to study the solvation structure of ions in urea-based solvents, revealing details about the coordination and dynamics of the solvation shell. nsf.gov

Density Functional Theory (DFT) Calculations on Tetraethylurea and its Derivatives

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. wustl.eduutep.edu

MD simulations can reveal the dynamic behavior of TEU in various environments. nih.gov These simulations model the interactions between TEU molecules and with other molecules in the system, providing insights into the nature of these interactions. The forces between molecules are typically described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. nih.gov

The study of intermolecular interactions is crucial for understanding the properties of TEU in the liquid phase and in solutions. These interactions include van der Waals forces and electrostatic interactions. In computational chemistry, combining rules are often used to determine the interaction parameters between dissimilar atoms in a mixture. wikipedia.org

Solvation dynamics is the study of how a solvent reorganizes around a solute molecule following a change in the solute's electronic state. rsc.org This process is often studied experimentally using time-resolved fluorescence spectroscopy and can be modeled computationally using MD simulations. rsc.orgbose.res.in

MD simulations can provide a molecular-level picture of the solvation of TEU in different solvents. ox.ac.uk For instance, the enthalpies of transfer of TEU from water to aqueous mixtures of ethanol (B145695), propan-1-ol, and acetonitrile (B52724) have been studied and analyzed using models that consider the solvation of the molecule. researchgate.net These studies indicate that the solvation of TEU is random in these solvent mixtures and that TEU interacts more strongly with ethanol than with water. researchgate.net

Computational studies on the solvation of biomolecules in ionic liquids also provide insights that can be relevant to understanding TEU's behavior in different media. nih.gov These studies often focus on calculating properties like solvation free energy and analyzing the structure of the solvation shell around the solute. nih.gov

Dynamic Behavior and Intermolecular Interactions

Prediction of Reactivity and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the reactivity and spectroscopic properties of molecules like TEU. jstar-research.comwalshmedicalmedia.com These predictions can guide experimental work and help in the interpretation of experimental data.

The reactivity of a molecule is related to its electronic structure, particularly the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Computational methods can calculate these properties and other reactivity descriptors, providing insights into how and where a molecule is likely to react. researchgate.net

Computational methods can also predict various spectroscopic properties, including:

Infrared (IR) and Raman spectra: These are predicted by calculating the vibrational frequencies of the molecule. jstar-research.com

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR data. jstar-research.com

Ultraviolet-Visible (UV-Vis) spectra: These are predicted by calculating the energies of electronic transitions. jstar-research.com

Machine learning techniques are increasingly being used in conjunction with computational chemistry to predict spectroscopic properties more efficiently. nih.govresearchgate.netmpg.de These methods can learn the relationship between molecular structure and spectroscopic features from large datasets of calculated or experimental data. researchgate.net

Advanced Analytical Techniques in N,n,n ,n Tetraethylurea Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the study of TEU, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like TEU. jchps.com By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure and investigate the electronic environment of the nuclei. jchps.comweebly.com

In a study involving the reaction of WCl₆ with TEU, ¹H and ¹³C NMR were used to characterize the resulting product. rsc.org The spectra, recorded in deuterated dichloromethane (B109758) (CD₂Cl₂), showed broad resonances due to the presence of a paramagnetic W(V) anion. rsc.org The pattern of the NMR signals was consistent with the solid-state structure determined by X-ray crystallography. rsc.org Specifically, the ethyl groups attached to the non-protonated nitrogen atom were found to be distinct due to restricted rotation around the C=N bond, giving rise to separate signals in the ¹³C spectrum. rsc.org Conversely, the ethyl groups on the protonated nitrogen appeared equivalent. rsc.org The ¹H NMR spectrum also revealed the resonance for the N-bound proton. rsc.org

Furthermore, NMR is instrumental in mechanistic studies. researchgate.netd-nb.info It can be used to monitor the progress of reactions and identify intermediates and byproducts. nih.govnih.gov For instance, NMR data from a reaction mixture of WCl₆ and TEU in CD₂Cl₂ helped determine the reaction yield and confirmed that the solvent was not directly involved in the reaction. rsc.org The analysis also indicated the formation of byproducts containing an [N=CH] moiety. rsc.org Advanced 2D NMR techniques, such as COSY and HMBC, can provide even more detailed structural information by revealing correlations between different nuclei. ipb.pt

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its bonds. vscht.cz For TEU, key characteristic absorptions would include those for the C=O (carbonyl) group and C-N bonds. The C=O stretch in carbonyl compounds typically appears as a strong, sharp peak in the range of 1670-1780 cm⁻¹. libretexts.org C-N stretching vibrations are generally weaker and appear in the fingerprint region of the spectrum. spectroscopyonline.com

IR spectroscopy is also a powerful method for monitoring the progress of chemical reactions in real-time. youtube.comrsc.orgjasco-global.com By observing the appearance or disappearance of characteristic absorption bands of reactants and products, researchers can follow the conversion process. youtube.com For example, in a reaction involving TEU, changes in the intensity of the C=O stretching band could be used to track the consumption of the starting material or the formation of a new carbonyl-containing product. researchgate.net This in-situ analysis provides qualitative insights into reaction kinetics and mechanisms. rsc.orgspecac.com

A study on the reaction of WCl₆ with TEU utilized IR spectroscopy to identify the vibrations of the N-H and C=O bonds in the resulting product. rsc.org This, in conjunction with NMR and X-ray crystallography, provided a comprehensive characterization of the compound. rsc.org

In the investigation of the product formed from the reaction of WCl₆ and TEU, single-crystal X-ray diffraction was used to elucidate its solid-state structure. rsc.org This analysis confirmed the formation of a salt containing a self-generated N-protonated tetraethylurea cation. rsc.org The crystallographic data provided the exact bond distances and angles within the molecule, corroborating the structural information inferred from spectroscopic methods like NMR and IR. rsc.org The process involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern, which is dependent on the crystal's internal atomic arrangement. anton-paar.com This powerful technique is essential for the unambiguous characterization of new chemical entities. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Chromatographic and Mass Spectrometric Techniques for Purity and Reaction Monitoring

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds, making it suitable for assessing the purity of substances like TEU. birchbiotech.comomicsonline.org In GC, a sample is vaporized and passed through a column, where its components are separated based on their differential partitioning between a mobile gas phase and a stationary phase. birchbiotech.com The purity of a sample can be determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram. birchbiotech.com For instance, a patent for producing cyclic polysiloxanes mentions the use of TEU and reports the purity of a product as 96 GC%, indicating the percentage determined by gas chromatography. epo.org

Mass spectrometry (MS) is another powerful analytical tool that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. nist.gov When coupled with a separation technique like GC (GC-MS), it allows for the identification and quantification of individual components in a mixture. omicsonline.orgdtic.mil

A highly specific and sensitive MS technique known as Multiple Reaction Monitoring (MRM) is particularly useful for quantifying compounds in complex mixtures and for reaction monitoring. proteomics.com.auuab.edu MRM uses a triple quadrupole mass spectrometer to select a specific precursor ion, fragment it, and then detect a specific fragment ion. proteomics.com.auuab.edu This high selectivity allows for accurate quantification even at low concentrations. proteomics.com.au Parallel Reaction Monitoring (PRM), performed on high-resolution accurate mass (HRAM) instruments, offers even greater specificity and is advantageous for reliable quantification of low-abundance components. epfl.ch

Calorimetric and Thermodynamic Studies of Solvation

Calorimetric techniques are employed to measure the heat changes associated with chemical or physical processes, providing valuable thermodynamic data. core.ac.uk Isothermal titration calorimetry (ITC) is a powerful method for studying the thermodynamics of interactions in solution. psu.edu

In the context of TEU, calorimetric studies have been conducted to investigate its solvation thermodynamics. researchgate.netchem-soc.si The enthalpies of transfer of TEU from water to aqueous mixtures of ethanol (B145695), propan-1-ol, and acetonitrile (B52724) have been determined using isothermal titration calorimetry. chem-soc.si These studies analyze the heat changes when TEU is transferred between different solvent environments, offering insights into the interactions between the solute and the solvents. researchgate.netchem-soc.si The results indicated that the solvation of TEU is random in the studied solvent mixtures and that TEU interacts more strongly with ethanol or propan-1-ol than with water. chem-soc.si

The enthalpies of solution for related compounds like N,N,N',N'-tetramethylurea in various organic solvents have also been measured using precise isoperibol ampoule-type calorimeters. nist.gov Such studies help in understanding the role of solvent properties, like proton-donor ability and steric factors, in the solvation process. nist.gov These thermodynamic parameters are crucial for understanding and predicting the behavior of TEU in different solvent systems. irdg.orgmdpi.comslu.sescielo.org.comdpi.com

Future Directions and Emerging Research Avenues for N,n,n ,n Tetraethylurea

Sustainable and Green Chemistry Approaches in Tetraethylurea Utilization

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are central to the future of chemical manufacturing. boronmolecular.comnih.gov this compound is being investigated for its role in developing more sustainable chemical practices, particularly as a green solvent and in carbon capture technologies.

Research into green chemistry is exploring the potential of urea (B33335) derivatives, including this compound, to act as replacements for harsher, more toxic solvents in chemical reactions, thereby promoting sustainability. rsc.org The exploration of greener solvents is a significant area of research aimed at reducing the environmental impact of chemical processes. fortis-technologies.comjocpr.comorientjchem.orgsigmaaldrich.comnih.govrsc.org The ideal green solvent is non-toxic, biodegradable, and recyclable, and can be derived from renewable resources. fortis-technologies.comorientjchem.org While water and supercritical CO2 are well-known green solvents, research is ongoing to find other alternatives with specific beneficial properties. jocpr.comrsc.org The performance of potential green solvents is often evaluated by comparing their effectiveness in processes like chromatography against conventional solvents. fortis-technologies.com

Furthermore, the synthesis of this compound itself is a target for green chemistry innovations. A notable example is the development of a visible-light-driven synthesis of 1,1,3,3-tetraethylurea using a B12-Mg2+/TiO2 photocatalyst. This method is significant as it operates under mild, aerobic conditions at room temperature, offering a more sustainable alternative to traditional synthetic routes. whiterose.ac.uk

Another promising application of this compound in green chemistry is in the field of carbon capture and utilization (CCU). nih.govmdpi.comaaqr.orgmdpi.com Amine-based solvents are commonly used to capture CO2 from industrial flue gases. frontiersin.org The captured CO2 can then be stored or converted into valuable chemicals. mdpi.com The reaction of diethylamine (B46881) with carbon dioxide, catalyzed by PdCl2(MeCN)2, can selectively produce this compound under mild conditions, representing a potential pathway for CO2 utilization. researchgate.net

Exploration of Novel Applications in Niche Chemical Fields

The unique structure of this compound, with four ethyl groups attached to a central urea moiety, imparts specific physical and chemical properties that make it a valuable compound in several specialized areas of chemistry. rsc.org Its utility as a reagent, intermediate, and stabilizer continues to be explored in fields such as pharmaceutical and agrochemical synthesis, organometallic chemistry, and polymer science.

This compound is frequently used as a versatile building block, intermediate, and solvent in organic synthesis. mdpi.commdpi.comresearchgate.net It plays a role as a reagent or intermediate in the production of certain pharmaceuticals and agrochemicals. researchgate.netresearchgate.netvwr.com The synthesis of various drugs often relies on specific chemical reactions where this compound or its derivatives can be crucial intermediates. boronmolecular.comresearchgate.net

In the realm of organometallic and coordination chemistry, this compound serves as a stabilizing agent for metal complexes. rsc.org This property is particularly valuable in the synthesis and stabilization of metal nanoparticles. researchgate.net The stabilization of nanoparticles is crucial to prevent their aggregation and maintain their unique properties, and various ligands are used for this purpose. mdpi.comamegroups.orgunisi.itsigmaaldrich.com The ability of this compound to coordinate with metal centers makes it a candidate for creating stable nanoparticle formulations for various applications.

The field of polymer chemistry also presents potential applications for this compound. chemimpex.comspecificpolymers.comlcpo.fr While specific applications are still emerging, its structure suggests it could be used as a monomer or an additive to modify polymer properties. Research in polymer chemistry often focuses on developing new polymers with specific functionalities and architectures, and compounds like this compound could play a role in these advancements. arxiv.orgosti.govnih.govresearchgate.net

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental techniques is a powerful approach for understanding and predicting the behavior of chemical compounds, facilitating the rational design of new molecules with desired properties. arxiv.orgosti.govmountainscholar.orgresearchgate.net this compound and its derivatives have been the subject of such integrated studies, particularly utilizing Density Functional Theory (DFT) calculations.

Computational methods, including DFT, are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netmountainscholar.orgias.ac.in These theoretical calculations provide insights that complement and help interpret experimental data. For instance, DFT has been employed to study the protonation of ureas, including this compound, to understand their basicity and reactivity. ias.ac.incmdm.twresearchgate.net In one study, the reaction of 1,1,3,3-tetraethylurea with WCl6 was investigated using a combination of X-ray crystallography, spectroscopy, and DFT calculations. nih.gov This combined approach revealed that the reaction results in a self-generated N-protonated this compound salt, with DFT outcomes supporting the proposed electron transfer and C-H activation mechanism. nih.gov

The integration of computational and experimental methods is also crucial for the rational design of new functional molecules. nih.govrsc.orgnih.gov For example, in drug discovery, molecular modeling and structure-based design are used to create potent and selective inhibitors for therapeutic targets. nih.govnih.govembl.de The design of novel cyclic ureas as HIV protease inhibitors has been guided by mechanistic information and computational methods, leading to the synthesis of highly effective compounds. nih.govresearchgate.net Similarly, the rational design of new urease inhibitors has been approached using in silico screening and design, followed by experimental validation. rsc.org These approaches could be applied to design this compound derivatives with specific biological or material properties.

The table below summarizes some of the integrated computational and experimental studies involving this compound and related urea compounds.

| Research Area | Computational Method | Experimental Technique | Key Findings | Reference |

| Protonation of Ureas | ab initio/IGLO | NMR Spectroscopy | Elucidation of the structures and energies of mono-, di-, and triprotonated urea. | ias.ac.in |

| Reaction with WCl6 | DFT | X-ray Crystallography, Spectroscopy | Characterization of a self-generated N-protonated this compound salt and its formation mechanism. | nih.gov |

| Lithium Ion Solvation | ab initio | FTIR Spectroscopy | Investigation of the structure of the lithium ion solvation shell in different ureas, including this compound. | fau.eu |

| Design of HIV Protease Inhibitors | Structure-based design | X-ray Crystallography | Successful design of potent and bioavailable nonpeptide cyclic urea inhibitors. | nih.gov |

Biological and Biochemical Research Potential

The biological and biochemical activities of this compound are an emerging area of research with potential implications for medicine and diagnostics. Studies have begun to explore its interactions with biological systems, its potential as a biomarker, and the therapeutic applications of its metal complexes.

Initial research has indicated that this compound may have roles and effects in biological systems, with investigations into its possible interactions with enzymes and proteins. rsc.org The urea functional group is a key structural motif in many biologically active molecules and is known to participate in hydrogen bonding interactions with proteins. nih.gov The interaction of urea and its derivatives with enzymes is a significant area of study. For instance, the inhibition of the enzyme urease is a therapeutic target, and understanding how different urea derivatives interact with its active site is crucial for designing effective inhibitors. researchgate.netunisi.itrsc.org The study of how ions affect urease activity provides insights into the complex interactions between the enzyme, its substrate (urea), and its environment. unisi.it While specific interactions of this compound with many enzymes are yet to be fully elucidated, its structural similarity to other biologically active ureas suggests a promising avenue for research. nih.gov

Interestingly, this compound has been identified as a volatile organic compound (VOC) in human exhaled breath. jocpr.comnih.gov The composition of exhaled breath can reflect metabolic processes and is being explored for the non-invasive diagnosis of diseases. amegroups.orgnih.goviium.edu.my The presence of this compound in breath could potentially serve as a biomarker for certain physiological or pathological conditions, although further research is needed to establish any such correlation. cmdm.tw

Furthermore, metal complexes of this compound and other urea derivatives are being investigated for their therapeutic potential, particularly as anticancer agents. acs.org Metal-based drugs, such as cisplatin, are important in cancer therapy, and there is ongoing research to develop new metal complexes with improved efficacy and reduced toxicity. whiterose.ac.ukmdpi.com A study on cobalt(II) diphenylazodioxide complexes, which also included comparative complexes with this compound, investigated their ability to induce apoptosis in cancer cells. acs.org The cytotoxicity of various metal complexes is often evaluated against different cancer cell lines to determine their potential as therapeutic agents. rsc.orgias.ac.in This line of research opens up the possibility of developing novel this compound-containing metallodrugs for cancer treatment.

The major metabolic pathways in humans, such as the urea cycle, glycolysis, and the citric acid cycle, are central to health and disease. sigmaaldrich.comembl.denih.govufp.ptdroracle.ai While the direct involvement of exogenous this compound in these core pathways is not established, understanding its metabolism and potential interactions with key enzymes in these pathways is a critical area for future biochemical research. nih.govresearchgate.net

Q & A

(Basic) What are the standard methods for synthesizing tetraethylurea in laboratory settings?

This compound is typically synthesized via the condensation of ethyl isocyanate with ethylamine under anhydrous conditions. Key steps include:

- Reagent preparation : Use freshly distilled ethyl isocyanate to avoid hydrolysis by-products.

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions.

- Purification : Employ fractional distillation under reduced pressure (e.g., 2–5 mmHg) to isolate the product, followed by recrystallization in ethanol for high purity (>98%) .

(Basic) Which spectroscopic techniques are commonly employed to characterize this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Look for singlet peaks corresponding to the urea carbonyl group (δ ~160 ppm in ¹³C NMR) and ethyl group protons (δ 1.0–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂ in ¹H NMR).

- IR Spectroscopy : A strong absorption band near 1640–1680 cm⁻¹ confirms the C=O stretch.

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity and quantify impurities .

(Basic) What are the primary research applications of this compound in contemporary organic chemistry studies?

This compound serves as:

- Solvent : In reactions requiring polar aprotic conditions (e.g., SN2 mechanisms).

- Catalyst : For accelerating Diels-Alder reactions due to its hydrogen-bonding ability.

- Ligand precursor : In coordination chemistry for synthesizing transition metal complexes .

(Advanced) How can researchers optimize reaction conditions to improve the yield and purity of this compound in multi-step syntheses?

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, stoichiometry, temperature).

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Workup optimization : Replace traditional distillation with column chromatography for thermally sensitive batches .

(Advanced) What methodologies are recommended to resolve contradictions in NMR or HPLC data when characterizing this compound derivatives?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).

- Solvent effects : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding’s impact on peak splitting.

- HPLC-MS coupling : Identify co-eluting impurities undetected by UV .

(Advanced) How does computational modeling (e.g., DFT calculations) contribute to understanding this compound’s molecular interactions in catalytic systems?

- Electrostatic potential maps : Reveal hydrogen-bond donor/acceptor sites influencing catalytic activity.

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- Transition state analysis : Identify steric effects from ethyl groups during reaction mechanisms .

(Advanced) What experimental approaches are effective in assessing this compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose samples to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C for 48–72 hours.

- Analytical monitoring : Use HPLC-DAD to quantify degradation products; confirm structures via LC-MS.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

(Advanced) How should researchers design control experiments to distinguish this compound’s specific effects from solvent interactions in mechanistic studies?

- Blank runs : Conduct reactions in the absence of this compound to isolate solvent contributions.

- Isotopic labeling : Use deuterated ethyl groups to track hydrogen-bonding roles via kinetic isotope effects.

- Competitive inhibition : Introduce structurally similar urea derivatives to assess binding specificity .

(Advanced) What strategies are employed to reconcile discrepancies between theoretical predictions and experimental observations in this compound-based reaction mechanisms?

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT).

- Stereoelectronic effects : Re-evaluate steric hindrance from ethyl groups using X-ray crystallography.

- Multi-technique validation : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational transition-state modeling .

(Advanced) What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.

- ANOVA with post-hoc tests : Compare toxicity across cell lines or organisms (e.g., zebrafish vs. mammalian models).

- Machine learning : Train models on structural descriptors to predict toxicity thresholds for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.